molecular formula C25H24O12 B1149810 Isochlorogenic acid A CAS No. 2450-53-5

Isochlorogenic acid A

Cat. No.: B1149810
CAS No.: 2450-53-5
M. Wt: 516.4 g/mol
InChI Key: KRZBCHWVBQOTNZ-RDJMKVHDSA-N
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Mechanism of Action

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

This compound has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

This compound interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of this compound has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

Biochemical Analysis

Biochemical Properties

Isochlorogenic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening effects . Additionally, this compound interacts with proteins involved in the β-catenin signaling pathway, promoting melanin synthesis in B16 cells . These interactions highlight the compound’s multifaceted role in biochemical processes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In B16 cells, it promotes melanin synthesis through the β-catenin signaling pathway . The compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate the expression of tyrosinase, tyrosinase-related protein 1, and microphthalmia-associated transcription factor, which are crucial for melanin production . Furthermore, this compound enhances the phosphorylation of Akt and glycogen synthase kinase-3β, indicating its role in cellular signaling .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits tyrosinase, reducing melanin synthesis . Additionally, this compound promotes the phosphorylation of Akt and glycogen synthase kinase-3β, leading to the activation of the β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. The compound also modulates gene expression by upregulating the expression of tyrosinase and related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound upregulates intracellular melanin production in a time- and dose-dependent manner . Tyrosinase activity and the expression of related proteins increase after treatment with this compound, with significant effects observed after 48 hours . These findings suggest that the compound’s effects are sustained over time, highlighting its potential for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving radiation-induced thrombocytopenia in mice, the compound demonstrated a substantial enhancement in the differentiation and maturation of megakaryocytes, along with a notable increase in platelet production . High doses of this compound may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through the shikimic acid pathway in plants, where it is produced by the esterification of cinnamic acid and quinic acid . The compound interacts with enzymes such as hydroxycinnamoyl-CoA quinate transferase and hydroxycinnamoyl-CoA shikimic/quinate transferase, which are crucial for its biosynthesis . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For instance, the compound has been shown to promote the differentiation and maturation of megakaryocytes in K562 and Meg-01 cells, indicating its effective transport and distribution within these cell types . These findings underscore the importance of understanding the transport mechanisms of this compound for its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . For example, in B16 cells, this compound increases the content of β-catenin in the cytoplasm and nucleus by reducing the content of phosphorylated β-catenin . This subcellular localization is crucial for the compound’s role in modulating cellular processes and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isochlorogenic acid A can be synthesized through esterification reactions involving quinic acid and caffeic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often extracted and purified from plant sources. The process involves:

Chemical Reactions Analysis

Types of Reactions: Isochlorogenic acid A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into simpler phenolic compounds.

    Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and anhydrides can be used for esterification reactions.

Major Products: The major products formed from these reactions include various quinic acid derivatives and caffeic acid derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Isochlorogenic acid A is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:

Uniqueness: this compound stands out due to its potent biological activities and its ability to promote platelet production, making it a valuable compound in medical research and therapeutic applications .

Properties

IUPAC Name

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZBCHWVBQOTNZ-RDJMKVHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424282
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89919-62-0, 2450-53-5
Record name 3,5-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isochlorogenic acid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isochlorogenic acid A
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-di-O-caffeoylquinic acid
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Record name 3,5-DI-O-CAFFEOYLQUINIC ACID
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